![molecular formula C12H11NO3 B1669008 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-on CAS No. 370586-05-3](/img/structure/B1669008.png)
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-on
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
The compound's structure includes a benzofuroazepinone scaffold, which has been modified in various studies to enhance its pharmacological activity. However, efforts to increase potency through chemical modifications have often resulted in diminished inhibitory effects .
Table 1: Inhibitory Activity Comparison
Compound | IC50 (μM) | Target Kinase |
---|---|---|
CID-755673 | 0.5 ± 0.03 | PKD1 |
CID-797718 | 7.0 ± 0.8 | PKD1 |
CID-755673 | 20.3 ± 10.9 | PLK1 |
CID-797718 | 21.9 ± 6.5 | PLK1 |
Cancer Research
CID-797718 has been utilized in studies exploring the role of PKD in cancer progression and treatment responses. PKD1 is implicated in various cellular processes including proliferation and migration of cancer cells. The inhibition of PKD1 by compounds like CID-797718 can provide insights into potential therapeutic strategies for managing prostate cancer and other malignancies .
Cellular Mechanisms
Research indicates that CID-797718 does not compete with ATP for enzyme inhibition, suggesting a unique mechanism of action that may be beneficial for further studies on enzyme regulation and signaling pathways involved in cancer biology .
Case Studies and Experimental Findings
Several studies have documented the effects of CID-797718 in cellular models:
- Prostate Cancer Cell Lines : In LNCaP cells, CID-797718 demonstrated a capacity to modulate PKD1 activation, impacting downstream signaling pathways associated with tumor growth and metastasis.
- In Vitro Assays : Experimental setups have shown that while CID-797718 is less effective than CID-755673, it still provides valuable data on the structure-activity relationship (SAR) necessary for developing more potent inhibitors .
Vorbereitungsmethoden
CID 797718 ist ein Nebenprodukt bei der Synthese von CID 755673, einem Benzoxoloazepinolon . Der synthetische Weg beinhaltet die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen, um CID 797718 zu erhalten. Die Verbindung wird typischerweise als kristalliner Feststoff mit einer Reinheit von ≥98 % erhalten . Die Löslichkeit von CID 797718 variiert mit verschiedenen Lösungsmitteln: Es ist in DMF mit 30 mg/ml, in DMSO mit 20 mg/ml und in Ethanol mit 1 mg/ml löslich .
Chemische Reaktionsanalyse
CID 797718 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, typischerweise unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Analyse Chemischer Reaktionen
CID 797718 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
CID 797718 exerts its effects by inhibiting the activity of protein kinase D1 (PKD1) with an IC50 value of 7 µM . It also inhibits CDK activating kinase (CAK) and polo-like kinase 1 (PLK1) but has no activity at AKT . The inhibition of PKD1 activity in LNCaP cells occurs with an IC50 value of 0.21 µM . The molecular targets and pathways involved include the disruption of protein kinase D functionality, which affects various cellular processes .
Vergleich Mit ähnlichen Verbindungen
CID 797718 ist einzigartig in seiner selektiven Hemmung von PKD1. Ähnliche Verbindungen umfassen:
CID 755673: Ein weiterer PKD1-Inhibitor mit einer anderen molekularen Struktur.
Staurosporin: Ein potenter Inhibitor von Proteinkinasen, einschließlich PKD1.
Bisindolylmaleimid II: Ein Proteinkinase-Inhibitor mit breiterer Spezifität.
Diese Verbindungen haben ähnliche hemmende Wirkungen auf Proteinkinasen, unterscheiden sich aber in ihren molekularen Strukturen und Spezifitäten.
Biologische Aktivität
CID-797718, a derivative of CID-755673, is a compound of significant interest in the field of pharmacology due to its role as a protein kinase D1 (PKD1) inhibitor. This article explores the biological activity of CID-797718, including its mechanisms of action, potency, and implications for therapeutic applications.
Overview
CID-797718 has been characterized primarily as a selective inhibitor of PKD1, with an IC50 value reported at approximately 7 µM . While it exhibits lower potency compared to its parent compound CID-755673, which has a higher affinity for PKD1, CID-797718's unique structural properties and biological activities warrant further investigation.
PKD1 plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. It is activated by diacylglycerol (DAG)-responsive protein kinase C (PKC) isoforms through transphosphorylation. The inhibition of PKD1 by CID-797718 can disrupt these signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Table 1: Comparison of PKD Inhibition Potency
Compound | IC50 (µM) | Selectivity | Notes |
---|---|---|---|
CID-755673 | 0.13 | High | First potent PKD inhibitor |
CID-797718 | 7 | Moderate | Byproduct of CID-755673 synthesis |
Biological Activity and Efficacy
Research indicates that while CID-797718 is less potent than CID-755673, it still retains significant biological activity. Studies have shown that modifications to the compound's structure can influence its inhibitory effects on PKD1. For instance, alterations to the aromatic core structure have been linked to increased potency while maintaining specificity for PKD .
Case Study: Prostate Cancer Cells
In vitro studies involving prostate cancer cells demonstrated that CID-797718 could inhibit PMA-induced autophosphorylation of PKD1, leading to reduced cell proliferation and increased cytotoxicity. The analogs tested alongside CID-797718 showed varying degrees of efficacy in inhibiting cell migration and invasion .
Structural Activity Relationship (SAR)
The structure of CID-797718 is critical in determining its biological activity. Initial investigations indicated that modifications such as phenolic hydroxyl group substitution resulted in diminished PKD1 activity. This highlights the importance of maintaining specific structural features for optimal inhibitory effects .
Table 2: SAR Findings for CID-797718
Modification | Effect on Activity |
---|---|
Phenolic hydroxyl group | Loss of activity |
N-alkylation | Loss of activity |
Ortho-halogenation | Loss of activity |
Eigenschaften
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXTSOINJESSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355368 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370586-05-3 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.